Cas no 2060049-18-3 (2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile)
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzodioxin-2-carbonitrile, 2-ethyl-6,7-difluoro-2,3-dihydro-
- 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
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- MDL: MFCD30498233
- Inchi: 1S/C11H9F2NO2/c1-2-11(5-14)6-15-9-3-7(12)8(13)4-10(9)16-11/h3-4H,2,6H2,1H3
- InChI Key: CSBFDRBFWQCSGN-UHFFFAOYSA-N
- SMILES: O1C2=CC(F)=C(F)C=C2OCC1(CC)C#N
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058773-1g |
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
| Enamine | EN300-336299-0.05g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 0.05g |
$624.0 | 2023-09-03 | ||
| Enamine | EN300-336299-0.1g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 0.1g |
$653.0 | 2023-09-03 | ||
| Enamine | EN300-336299-0.25g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 0.25g |
$683.0 | 2023-09-03 | ||
| Enamine | EN300-336299-0.5g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 0.5g |
$713.0 | 2023-09-03 | ||
| Enamine | EN300-336299-1.0g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-336299-2.5g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 2.5g |
$1454.0 | 2023-09-03 | ||
| Enamine | EN300-336299-5.0g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 5.0g |
$2152.0 | 2023-02-23 | ||
| Enamine | EN300-336299-10.0g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 10.0g |
$3191.0 | 2023-02-23 | ||
| Enamine | EN300-336299-1g |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
2060049-18-3 | 1g |
$743.0 | 2023-09-03 |
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Introduction to 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile (CAS No. 2060049-18-3)
2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile, identified by the CAS number 2060049-18-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxine class, a structural motif known for its diverse biological activities. The presence of fluoro substituents and a nitrile group in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile consists of a benzodioxine core substituted with ethyl and fluoro groups at the 6th and 7th positions, respectively. The addition of a nitrile group at the 2-position enhances its potential as an intermediate in synthesizing bioactive molecules. This configuration not only influences its reactivity but also contributes to its solubility and metabolic stability, which are critical factors in pharmaceutical development.
In recent years, there has been growing interest in fluoro-substituted heterocycles due to their ability to modulate enzyme activity and improve drug bioavailability. The fluorine atoms in 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can engage in specific interactions with biological targets, leading to enhanced binding affinity and selectivity. This characteristic makes it particularly valuable for designing small-molecule inhibitors targeting various therapeutic pathways.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The benzodioxine scaffold is known to exhibit pharmacological properties that can interfere with viral replication and tumor growth. Additionally, the nitrile group serves as a versatile handle for further chemical modifications, allowing researchers to fine-tune the compound's pharmacokinetic profile.
Recent studies have highlighted the role of benzodioxine derivatives in modulating immune responses and inflammation. The fluoro substituents in 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile may enhance its ability to interact with immune receptors, potentially leading to novel immunomodulatory therapies. This aligns with current trends in drug discovery, where targeting immune checkpoints is a key strategy for treating chronic diseases.
The synthesis of 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are employed to introduce the desired functional groups efficiently. These synthetic approaches not only ensure high yields but also minimize unwanted byproducts, making the process scalable for industrial applications.
In terms of pharmacokinetic properties, 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exhibits promising characteristics that could make it an attractive lead compound for further development. Preliminary computational studies suggest that the compound has favorable solubility parameters and metabolic stability profiles. These properties are essential for ensuring adequate absorption and distribution within the body while minimizing rapid degradation.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology research, benzodioxine derivatives have shown promise as kinase inhibitors and apoptosis inducers. The unique structural features of 2-ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxinecarbonitrile, particularly the fluoro substituents and nitrile group, may confer advantages over existing agents by offering improved selectivity and reduced toxicity.
In conclusion, 2ethyl678difluor02ethyldihydro14benzodioxinecarbonitrile (CAS No2060049183) represents a significant advancement in pharmaceutical chemistry with its innovative molecular design and multifaceted biological activities. Its potential as a lead compound for developing novel therapeutics underscores the importance of continued research in this area.
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